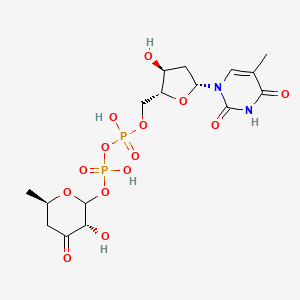
dTDP-3-dehydro-4,6-dideoxy-D-glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DTDP-3-dehydro-4,6-dideoxy-D-glucose is a dTDP-sugar having 3-dehydro-4,6-dideoxy-D-glucose as the sugar component. It is a dTDP-sugar and a secondary alpha-hydroxy ketone. It derives from a dTDP-D-glucose.
Wissenschaftliche Forschungsanwendungen
Biosynthesis Pathways
The biosynthesis of dTDP-3-dehydro-4,6-dideoxy-D-glucose typically involves a series of enzymatic reactions that convert glucose-1-phosphate into nucleotide-activated sugars. The pathway begins with the action of glucose-1-phosphate thymidylyltransferase (RmlA), which catalyzes the formation of dTDP-d-glucose. This is followed by dehydration reactions mediated by dTDP-d-glucose-4,6-dehydratase (RmlB), leading to the production of dTDP-4-keto-6-deoxy-D-glucose .
Key Enzymes in the Pathway
- RmlA (Glucose-1-phosphate thymidylyltransferase) : Converts glucose-1-phosphate to dTDP-d-glucose.
- RmlB (dTDP-d-glucose-4,6-dehydratase) : Dehydrates dTDP-d-glucose to form dTDP-4-keto-6-deoxy-D-glucose.
These enzymes are critical as they not only facilitate the production of dTDP-sugars but also provide insights into potential antibiotic targets due to their essential roles in bacterial viability and virulence .
Structural Biology
The structural characterization of enzymes involved in the biosynthesis of dTDP-sugars has been a focus of research. For instance, studies have elucidated the three-dimensional structures of 4,6-dehydratases, revealing their catalytic mechanisms and substrate specificities. Understanding these structures aids in the design of inhibitors that could serve as novel antibiotics .
Significant Findings
- Structural studies have demonstrated that NDP-sugar dehydratases adopt specific folds that are crucial for their enzymatic functions.
- The characterization of these enzymes can lead to the identification of new antibiotic compounds by targeting their biosynthetic pathways .
Antibiotic Development
Given the increasing rates of antibiotic resistance among pathogenic bacteria, there is a growing interest in targeting nucleotide sugar pathways for new antibiotic development. dTDP-sugars are integral to the synthesis of various antibiotics, including erythromycin and tylosin . By inhibiting enzymes such as RmlA and RmlB, researchers aim to disrupt bacterial cell wall synthesis and thus combat resistant strains.
Potential Antibiotic Targets
- dTDP-d-glucose-4,6-dehydratase : A key enzyme that could be targeted to inhibit deoxysugar biosynthesis.
This approach is promising as it leverages the unique pathways present in bacteria that are not found in humans, minimizing potential side effects.
Case Studies and Research Findings
Several studies have highlighted the importance of dTDP-sugars in microbial physiology and antibiotic production:
Eigenschaften
Molekularformel |
C16H24N2O14P2 |
|---|---|
Molekulargewicht |
530.31 g/mol |
IUPAC-Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(3S,6R)-3-hydroxy-6-methyl-4-oxooxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H24N2O14P2/c1-7-5-18(16(23)17-14(7)22)12-4-9(19)11(30-12)6-28-33(24,25)32-34(26,27)31-15-13(21)10(20)3-8(2)29-15/h5,8-9,11-13,15,19,21H,3-4,6H2,1-2H3,(H,24,25)(H,26,27)(H,17,22,23)/t8-,9+,11-,12-,13-,15?/m1/s1 |
InChI-Schlüssel |
RZMOCWAVIGQAOB-UHHCRNSHSA-N |
SMILES |
CC1CC(=O)C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O |
Isomerische SMILES |
C[C@@H]1CC(=O)[C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O |
Kanonische SMILES |
CC1CC(=O)C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















